molecular formula C14H10BrClO2 B1372833 2-(Benzyloxy)-5-bromobenzoyl chloride CAS No. 1160249-51-3

2-(Benzyloxy)-5-bromobenzoyl chloride

Cat. No. B1372833
M. Wt: 325.58 g/mol
InChI Key: PLMYJXRFBVUZFL-UHFFFAOYSA-N
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Description

“2-(Benzyloxy)acetyl chloride” is a chemical compound used in various research and synthesis applications . It’s commonly employed for the asymmetric synthesis of β-lactams .


Synthesis Analysis

“2-(Benzyloxy)acetyl chloride” has been used in the preparation of various compounds. For instance, it’s used in the preparation of (S)-3-(methylamino)-3-(®-pyrrolidin-3-yl)propanenitrile, a key intermediate in the preparation of fluoroquinolone antibiotic for respiratory tract infections . It’s also used in the construction of substituted 2-azetidinones for further elaboration into annulated β-lactams .


Molecular Structure Analysis

The molecular formula of “2-(Benzyloxy)acetyl chloride” is C9H9ClO2 .


Chemical Reactions Analysis

“2-(Benzyloxy)acetyl chloride” is a reagent used in various chemical reactions. For instance, it’s used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond-forming reaction .


Physical And Chemical Properties Analysis

“2-(Benzyloxy)acetyl chloride” is a liquid with a molecular weight of 184.62 g/mol. It has a boiling point of 84-87°C at 0.4mm .

Scientific Research Applications

  • Nucleoside Analogs Synthesis : Saluja et al. (1996) described the use of derivatives of 2-(benzyloxy)-5-bromobenzoyl chloride in the synthesis of protected acyclic nucleosides. These compounds were investigated for their potential antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) (Saluja, Zou, Drach, & Townsend, 1996).

  • Phenanthrene Derivatives Synthesis : Nagata et al. (2014) demonstrated the use of 2-arylbenzoyl chlorides, which include compounds similar to 2-(benzyloxy)-5-bromobenzoyl chloride, in the annulative coupling with alkynes. This process selectively produces phenanthrene derivatives, a class of organic compounds with several industrial and pharmaceutical applications (Nagata, Hirano, Satoh, & Miura, 2014).

  • Cyclization Reactions : Dao et al. (2018) utilized aryl 2-bromobenzoates, closely related to 2-(benzyloxy)-5-bromobenzoyl chloride, for cyclization reactions under microwave irradiation. This method synthesizes benzo[c]chromen-6-ones and their tetrahydro analogues, which are useful in the development of various organic compounds (Dao, Ho, Lim, & Cho, 2018).

  • Amination Reactions : Grasa et al. (2001) reported the use of nucleophilic N-heterocyclic carbenes as catalyst modifiers in amination reactions involving aryl chlorides, including compounds structurally related to 2-(benzyloxy)-5-bromobenzoyl chloride. These amination reactions are significant in the synthesis of various organic compounds, particularly in pharmaceutical chemistry (Grasa, Viciu, Huang, & Nolan, 2001).

  • Free Radical Reactions for Heterocycle Synthesis : Zhang and Pugh (2003) utilized 2-bromobenzoic acids, which are structurally similar to 2-(benzyloxy)-5-bromobenzoyl chloride, as building blocks in constructing various nitrogen heterocycles. These heterocycles are important in the development of pharmaceuticals and other organic materials (Zhang & Pugh, 2003).

  • N-Heterocyclic Carbene Derivatives Synthesis : Laus et al. (2010) researched the synthesis of N-Heterocyclic Carbene (NHC) derivatives from 1,3-di(benzyloxy)imidazolium salts, showing potential applications of similar compounds to 2-(benzyloxy)-5-bromobenzoyl chloride in organometallic chemistry and catalysis (Laus, Wurst, Kahlenberg, Kopacka, Kreutz, & Schottenberger, 2010).

Safety And Hazards

When handling “2-(Benzyloxy)acetyl chloride”, it’s important to avoid breathing dust/fume/gas/mist/vapours/spray. It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources. If swallowed, rinse mouth and do not induce vomiting .

properties

IUPAC Name

5-bromo-2-phenylmethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMYJXRFBVUZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101269256
Record name 5-Bromo-2-(phenylmethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-5-bromobenzoyl chloride

CAS RN

1160249-51-3
Record name 5-Bromo-2-(phenylmethoxy)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160249-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(phenylmethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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